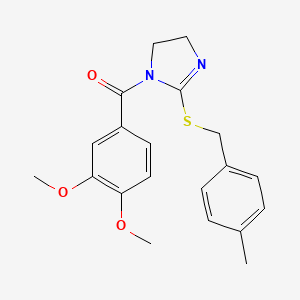

(3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound “(3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” features a methanone core bridged between a 3,4-dimethoxyphenyl group and a 4,5-dihydroimidazole ring substituted with a 4-methylbenzylthio moiety. The 4-methylbenzylthio substituent introduces steric bulk and lipophilicity, which may modulate pharmacokinetic properties. Its synthesis likely follows established protocols for imidazole-thioether derivatives, involving condensation or nucleophilic substitution reactions .

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-4-6-15(7-5-14)13-26-20-21-10-11-22(20)19(23)16-8-9-17(24-2)18(12-16)25-3/h4-9,12H,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBENSVMBKZYIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties.

Mode of Action

It’s worth noting that similar compounds are known to interact with their targets in a way that modulates biological processes.

Biochemical Pathways

Similar compounds have been known to influence various biological activities, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Similar compounds are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, suggesting that this compound may have similar effects.

Biological Activity

The compound (3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , hereafter referred to as Compound X , is a novel chemical entity that has garnered interest for its potential biological activities. This article reviews the available literature concerning its biological activity, focusing on antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

Compound X features a complex structure characterized by:

- A 3,4-dimethoxyphenyl moiety.

- An imidazole ring substituted with a (4-methylbenzyl)thio group.

Biological Activity Overview

The biological activity of Compound X has been investigated through various studies, revealing promising results in multiple areas:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to the imidazole scaffold. For instance:

- Inhibition of E. coli : A related compound demonstrated significant inhibition of Escherichia coli DNA topoisomerase I, suggesting that similar derivatives may exhibit antibacterial effects against resistant strains .

- Minimum Inhibitory Concentrations (MICs) : Research indicates that imidazole derivatives can achieve low MICs against Gram-negative bacteria, highlighting their potential as effective antibacterial agents .

Cytotoxicity

The safety profile of Compound X is crucial for its therapeutic application:

- Non-toxic to Mammalian Cells : Studies on related compounds have shown that they do not adversely affect human cell viability at concentrations required for antibacterial activity . This suggests a favorable therapeutic window for Compound X.

Case Studies and Research Findings

- Antibacterial Mechanism : A study focused on a bis-benzimidazole derivative similar to Compound X found that it acts as a poison inhibitor of bacterial topoisomerase I. This mechanism is critical for bacterial DNA replication and repair .

- Cytotoxicity Evaluation : In vitro studies evaluating the cytotoxic effects of imidazole derivatives indicated that these compounds could selectively target bacterial cells without harming human cells, reinforcing their potential as safe therapeutic agents .

Data Tables

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to (3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone in anticancer therapy. For instance, derivatives of imidazole and triazole structures have shown promising results against various cancer cell lines. A study on 1-(Diarylmethyl)-1H-imidazoles demonstrated significant antiproliferative activity, with IC50 values indicating effectiveness against breast cancer cells .

| Compound Type | Target Cancer Type | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| Diarylmethyl Imidazoles | Breast Cancer | 52 | Induction of apoptosis, tubulin targeting |

| Triazole Derivatives | Various Cancers | Varies | Microtubule inhibition |

Neuroprotective Effects

The imidazole derivatives are also being researched for their neuroprotective effects. Compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 are being explored for their potential to treat cognitive impairments and neurodegenerative diseases such as Alzheimer's . This suggests a broader therapeutic application for compounds structurally related to (3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves strategic modifications to enhance biological activity. The introduction of methoxy groups has been shown to improve solubility and biological efficacy. The structure-activity relationship studies suggest that variations in the substituents on the imidazole ring can significantly influence the compound's pharmacological properties.

Case Studies

Case Study: Antitumor Evaluation

In a recent study published in PMC, a series of compounds related to imidazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines . The study utilized quantitative structure–activity relationship (QSAR) methods to predict the efficacy of new derivatives.

Case Study: Neuroprotective Research

Another significant study examined the effects of imidazole derivatives on cognitive function in animal models. The findings suggested that these compounds could potentially reverse cognitive deficits associated with neurodegenerative diseases . This research underscores the importance of exploring the therapeutic potential of compounds like (3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone in neuropharmacology.

Chemical Reactions Analysis

Thioether Oxidation

The thioether moiety (–S–CH2–) undergoes oxidation under controlled conditions to form sulfoxides or sulfones, a reaction pivotal for modulating biological activity and solubility.

| Reaction Conditions | Reagents | Products | References |

|---|---|---|---|

| Mild oxidation, 0–25°C, 2–6 hrs | H2O2, NaIO4, or Oxone® | Sulfoxide (mono-oxidized product) | |

| Strong oxidation, 50–80°C, 12 hrs | mCPBA or KHSO5 | Sulfone (di-oxidized product) |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming a three-membered transition state. The choice of oxidant and temperature dictates selectivity between sulfoxide and sulfone.

-

Applications : Sulfoxidation enhances hydrogen-bonding capacity, potentially improving target binding in medicinal contexts .

Imidazole Ring Functionalization

The 4,5-dihydro-1H-imidazole ring participates in alkylation and acylation reactions due to its secondary amine nitrogen.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| N-Alkylation | DMF, 60°C, 4–8 hrs | Alkyl halides (e.g., CH3I) | Quaternary ammonium derivatives | |

| Acylation | CH2Cl2, RT, 2 hrs | Acetyl chloride, DIPEA | N-Acetylated imidazole |

-

Key Considerations : Alkylation typically occurs at the imidazole nitrogen, while acylation requires base catalysis to deprotonate the amine.

-

Steric Effects : The 4-methylbenzyl group adjacent to sulfur may hinder reactivity at the imidazole nitrogen, necessitating excess reagents.

Methanone Group Reactivity

The ketone group engages in nucleophilic additions and condensations, though its electron-withdrawing nature limits enolate formation under standard conditions.

-

Challenges : Steric hindrance from the bulky aryl and imidazole groups reduces accessibility to the carbonyl carbon.

-

Theoretical Pathways : Computational studies suggest that polar aprotic solvents (e.g., DMF) could enhance reactivity by stabilizing transition states.

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group directs electrophiles to specific positions via its electron-donating methoxy groups.

| Reaction | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 hrs | NO2+ | Para-nitro-substituted derivative | |

| Halogenation | FeCl3, CH2Cl2, RT | Cl2 or Br2 | Halogenated aryl products |

-

Regioselectivity : Methoxy groups at C3 and C4 direct incoming electrophiles to the ortho and para positions relative to the methanone group .

-

Limitations : Over-substitution is minimized by stoichiometric control due to the deactivating effect of the ketone .

Degradation Pathways

Stability studies indicate susceptibility to hydrolytic and oxidative degradation under extreme conditions.

| Pathway | Conditions | Degradation Products | References |

|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, reflux, 24 hrs | Cleavage of thioether to thiol | |

| Alkaline Hydrolysis | 1M NaOH, 60°C, 12 hrs | Imidazole ring opening |

-

Implications : Storage under inert, anhydrous conditions is recommended to preserve integrity.

Coordination Chemistry

The imidazole nitrogen acts as a Lewis base, forming complexes with transition metals.

| Metal Ion | Conditions | Complex Type | Applications | References |

|---|---|---|---|---|

| Cu(II) | MeOH, RT, 2 hrs | Square-planar | Catalysis or bioimaging | |

| Zn(II) | DMF, 60°C, 6 hrs | Tetrahedral | Enzyme inhibition studies |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of aryl-imidazolyl methanones, with structural variations in the aryl and thioether groups significantly altering properties. Key analogues include:

- Electron Effects : The 3,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ), which may reduce metabolic stability but enhance reactivity in electrophilic environments.

- Lipophilicity : The 4-methylbenzylthio group offers moderate lipophilicity compared to the highly lipophilic trifluoromethylbenzylthio analogue .

- Synthetic Routes : The target compound’s synthesis likely parallels methods for imidazole-thioethers, such as sodium ethoxide-mediated alkylation (as in ) or condensation with aldehydes (as in ).

Pharmacological Implications (Inferred)

- Imidazole Derivatives : Compounds like 1,2,4,5-tetrasubstituted imidazoles exhibit antimicrobial and anti-inflammatory activities, implying similar possibilities for the target compound.

- Thioether Linkages : The thioether group in analogues (e.g., ) may enhance binding to cysteine-rich enzymatic targets, a trait exploitable in drug design.

Physicochemical Properties

Hypothetical comparisons based on substituent trends:

Q & A

Basic: What are optimized synthetic routes for this compound, and how can reaction conditions be systematically varied to improve yield?

Methodological Answer:

Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For imidazole-thioether derivatives like this compound, refluxing in absolute ethanol with glacial acetic acid as a catalyst (e.g., 4–6 hours at 80°C) is a common approach . To optimize yield:

- Solvent variation : Test polar aprotic solvents (e.g., DMF) for enhanced solubility of intermediates.

- Catalyst screening : Compare glacial acetic acid with p-toluenesulfonic acid (PTSA) for imidazole ring formation.

- Stoichiometric adjustments : Vary molar ratios of substituted benzaldehyde and thiol precursors (e.g., 1:1 to 1:1.2) to drive reaction completion .

Post-synthesis, monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry and confirm substituent positions via single-crystal analysis (e.g., Mo-Kα radiation, 298 K) .

- NMR : Use - and -NMR to verify methoxyphenyl and methylbenzylthio groups. For dihydroimidazole protons, expect splitting patterns at δ 3.2–4.1 ppm .

- FTIR : Identify carbonyl (C=O, ~1680 cm) and thioether (C-S, ~650 cm) stretches .

Basic: How to design in vitro biological assays to evaluate pharmacological activity?

Methodological Answer:

- Fluorescence-based assays : Utilize imidazole derivatives’ intrinsic fluorescence (e.g., λ = 360 nm, λ = 450 nm) to study cellular uptake .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme inhibition : Test against kinases or proteases via kinetic assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Orthogonal validation : Combine enzyme inhibition assays with cellular viability assays to distinguish direct target effects from off-target toxicity .

- Purity verification : Use HPLC-MS to rule out impurities (>95% purity required for reliable data) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methylbenzyl with halogenated analogs) to isolate structure-activity relationships (SAR) .

Advanced: What experimental strategies assess environmental fate and ecotoxicological impact?

Methodological Answer:

- Environmental persistence : Conduct hydrolysis studies at varying pH (e.g., pH 4–9, 25°C) and monitor degradation via LC-MS .

- Bioaccumulation potential : Use logP measurements (shake-flask method) and molecular docking to predict binding to biomolecules .

- Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure oxidative stress biomarkers (e.g., glutathione levels) .

Advanced: How to investigate substituent effects on stability under physiological conditions?

Methodological Answer:

- pH-dependent stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, analyzing degradation products via UPLC-QTOF .

- Thermal stability : Perform DSC/TGA to determine decomposition temperatures and identify stable polymorphs via powder XRD .

- Light sensitivity : Expose to UV light (254 nm) and monitor photodegradation kinetics using spectrophotometry .

Advanced: What computational methods validate mechanistic hypotheses for substituent-driven activity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites on the methanone core .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinase domains) to assess steric effects of 4-methylbenzylthio groups .

- QSAR modeling : Corrogate substituent descriptors (e.g., Hammett σ values) with bioactivity data to optimize lead compounds .

Advanced: How to address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Flow chemistry : Transition from batch reflux to continuous flow systems for safer handling of exothermic steps .

- Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for improved sustainability .

- Purification optimization : Use flash chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.